N-[1H-benzimidazol-2-yl(phenyl)methyl]furan-2-carboxamide
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Overview
Description
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-FURAMIDE is a complex organic compound that features a benzimidazole core, a phenyl group, and a furanamide moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-FURAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization to introduce the phenyl and furanamide groups . Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-FURAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-FURAMIDE involves its interaction with various molecular targets and pathways. The benzimidazole core can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antiparasitic activity is attributed to the inhibition of microtubule polymerization in parasites . The compound’s anticancer activity involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-FURAMIDE can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Another antiparasitic agent with a similar mechanism of action.
Mebendazole: Used to treat a variety of parasitic worm infestations
Properties
Molecular Formula |
C19H15N3O2 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H15N3O2/c23-19(16-11-6-12-24-16)22-17(13-7-2-1-3-8-13)18-20-14-9-4-5-10-15(14)21-18/h1-12,17H,(H,20,21)(H,22,23) |
InChI Key |
AHZNTYZRVAFFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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